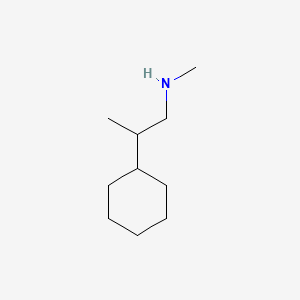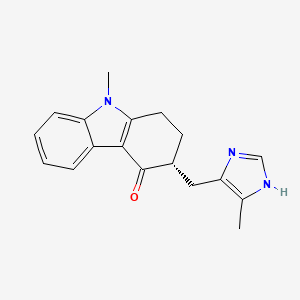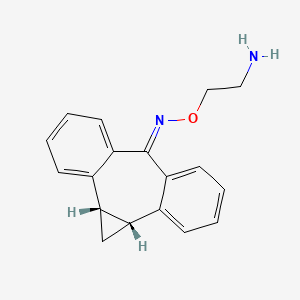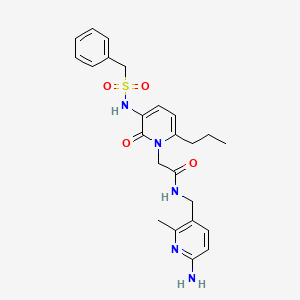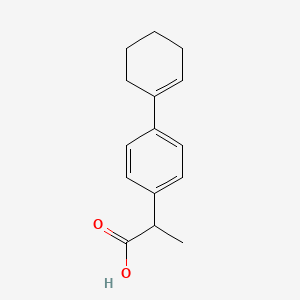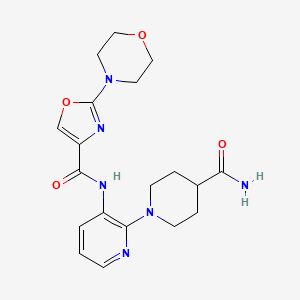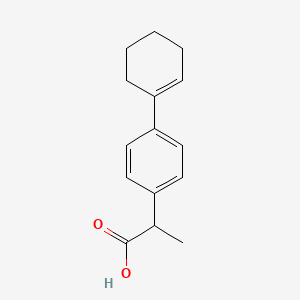
Tetriprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetriprofen is a hydratropic acid derivative patented by the Swiss chemical company CIBA Ltd. It is known for its antinociceptive and anti-inflammatory properties . The molecular formula of this compound is C15H18O2, and it has a molecular weight of 230.3022 . This compound has been investigated for its potential use in various therapeutic applications due to its pharmacological activities.
Preparation Methods
The preparation of Tetriprofen involves synthetic routes that typically include coupling reactions. One method involves subjecting an aryl sulfonium salt to a coupling reaction with boride in a solvent under an inert atmosphere, using alkali and a palladium catalyst . This process results in the formation of the para-substituted aryl compound, which is a key intermediate in the synthesis of this compound.
Chemical Reactions Analysis
Tetriprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
Chemistry: It is used as a model compound in synthetic chemistry to develop new methodologies and reaction conditions.
Biology: Tetriprofen’s anti-inflammatory properties make it a candidate for studying inflammatory pathways and mechanisms.
Industry: The compound’s chemical properties are utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Tetriprofen exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. These molecules play a crucial role in mediating pain, inflammation, and fever . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Properties
CAS No. |
28268-43-1 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[4-(cyclohexen-1-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17) |
InChI Key |
CVBPQTZKZQWEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


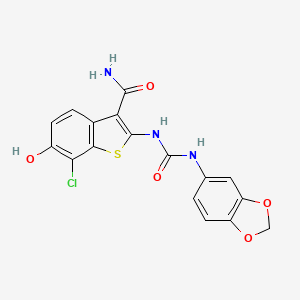
![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)

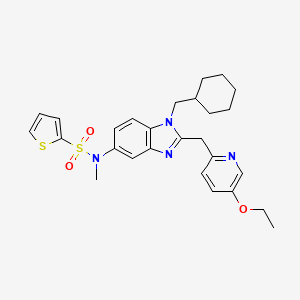
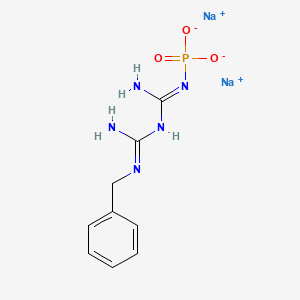
![1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-](/img/structure/B10827064.png)
![[2-(3-Benzo[d]imidazo[2,1-b]thiazol-2-yl-phenoxy)-ethyl]-diethyl-amine dihydrochloride](/img/structure/B10827079.png)
